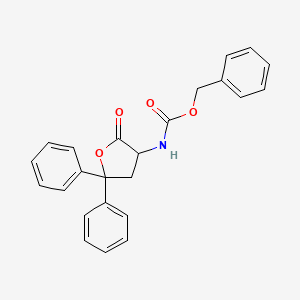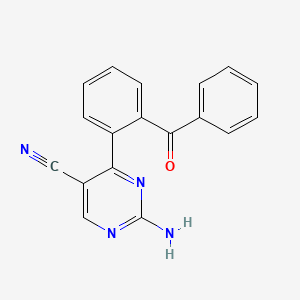![molecular formula C16H26N2 B12917424 N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-55-2](/img/structure/B12917424.png)
N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group and a 4-methylbenzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reductive amination of pyrrolidine with 4-methylbenzylamine and butylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are often recycled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine N-oxide.
Reduction: Secondary amines with reduced alkyl groups.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-N-(4-methoxybenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine
Uniqueness
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties .
Propiedades
Número CAS |
820984-55-2 |
|---|---|
Fórmula molecular |
C16H26N2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
Clave InChI |
GOGYHBNAZGAETG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=C(C=C1)C)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
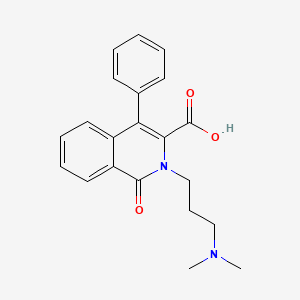
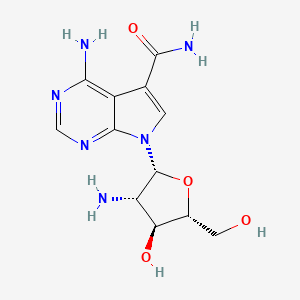
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
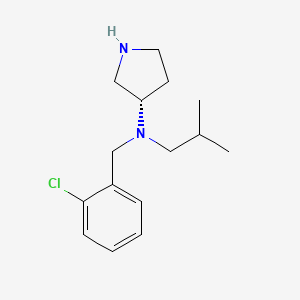

![1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B12917391.png)



![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
